molecular formula C7H6N2O4 B026977 2-Amino-3-nitrobenzoic acid CAS No. 606-18-8

2-Amino-3-nitrobenzoic acid

Cat. No. B026977
CAS RN: 606-18-8
M. Wt: 182.13 g/mol
InChI Key: JJPIVRWTAGQTPQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Amino-3-nitrobenzoic acid and related compounds often involves nitration reactions and reduction processes. For instance, the synthesis of 3-aminobenzoic acid, a closely related compound, is achieved through nitration to form 3-nitrobenzoic acid, followed by reduction reactions involving iron and metal palladium catalytic reduction (Yin Qun). These processes highlight the versatility and reactivity of nitrobenzoic acids in organic synthesis.

Molecular Structure Analysis

The molecular structure of 2-Amino-3-nitrobenzoic acid is characterized by the presence of both amino and nitro functional groups attached to a benzoic acid core. This arrangement significantly influences its chemical behavior and interactions. For example, studies on molecular co-crystals involving nitrobenzoic acids demonstrate complex hydrogen-bonding patterns and polymorphism, indicating a rich landscape of structural diversity (D. Lynch et al.).

Chemical Reactions and Properties

2-Amino-3-nitrobenzoic acid participates in various chemical reactions, owing to its functional groups. The amino group can act as a nucleophile in substitution reactions, while the nitro group is prone to reduction to amines or participates in electrophilic aromatic substitution reactions. For instance, the transformation of nitrobenzoic acid derivatives through nucleophilic substitution highlights the reactivity of such compounds (F. Guerrera et al.).

Physical Properties Analysis

The physical properties of 2-Amino-3-nitrobenzoic acid, such as solubility, melting point, and crystalline structure, are influenced by its molecular arrangement. Co-crystal studies provide insight into how intermolecular forces, like hydrogen bonding, affect these properties. The synthesis and structural analysis of co-crystals involving nitrobenzoic acid derivatives reveal how molecular interactions dictate the physical state and stability of these compounds (J. Wardell, E. Tiekink).

Scientific Research Applications

  • Synthesis Optimization : Zhang (2012) focused on optimizing the synthesis method and process conditions of synthetic 2-amino-5-nitrobenzoic acids, contributing to the development of China's fine intermediates industry (Zhang, 2012).

  • Solid Support Strategy for Synthesis : Kilburn, Lau, and Jones (2000) presented a new solid support strategy for the synthesis of substituted 2-aminomethylbenzimidazoles using resin-bound 4-fluoro-3-nitrobenzoic acid and various amines (Kilburn, Lau, & Jones, 2000).

  • Microbial Metabolism : Durham (1958) showed that Pseudomonas fluorescens can use p-nitrobenzoic acid as a sole source of organic carbon and nitrogen for aerobic growth (Durham, 1958).

  • Crystal Structure Analysis : Mrozek and Głowiak (2004) studied the crystal structure of 5-amino-2-nitrobenzoic acid, revealing a monoclinic P21/c space group with a cyclic dimer and NH2 group forming a three-center hydrogen bond with oxygen atoms of the NO2 group (Mrozek & Głowiak, 2004).

  • Nucleophilic Substitution with Rearrangement : Guerrera, Salerno, Lamartina, and Spinelli (1995) demonstrated a novel aromatic nucleophilic substitution with rearrangement reaction leading to potential applications in the synthesis of 4-amino-3-nitrobenzo[b]thiophenes (Guerrera, Salerno, Lamartina, & Spinelli, 1995).

  • Enhancement in High-Performance Liquid Chromatography : Watanabe and Imai (1981) found that 7-Fluoro-4-nitrobenzo-2-oxa-1,3-diazole enhances high-performance liquid chromatography for sensitive detection of amino acids (Watanabe & Imai, 1981).

  • Shortened Synthesis with Radiochemical Yield : Kelly, Filer, and Wright (2011) developed a four-step method to produce [benzene-14C(U)]-2-amino-6-nitrobenzoic acid from [14C(U)]-benzene with a 32% radiochemical yield (Kelly, Filer, & Wright, 2011).

  • Molecular Co-Crystals : Lynch, Smith, Byriel, and Kennard (1994) studied the 1:1 molecular adduct of 3-nitrobenzoic acid with amitrole, showing hydrogen-bonded hetero-dimers forming a ribbon-chain polymer structure (Lynch, Smith, Byriel, & Kennard, 1994).

Safety And Hazards

2-Amino-3-nitrobenzoic acid is harmful if swallowed . It causes skin irritation and serious eye irritation, and may cause respiratory irritation . It is recommended to avoid ingestion and inhalation, and to use personal protective equipment when handling this compound .

Future Directions

2-Amino-3-nitrobenzoic acid is an important organic synthesis intermediate and is widely used in synthetic preparation medicine, agricultural chemicals, and types of functionality material . It is also a key intermediate of synthesizing benzimidazole class drug candesartan, Azilsartan, ABT-472PAPR inhibitor . Therefore, its future directions could involve further exploration of its potential applications in these areas.

properties

IUPAC Name

2-amino-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H6N2O4/c8-6-4(7(10)11)2-1-3-5(6)9(12)13/h1-3H,8H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJPIVRWTAGQTPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60277211
Record name 2-Amino-3-nitrobenzoic acid
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Molecular Weight

182.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-nitrobenzoic acid

CAS RN

606-18-8
Record name 2-Amino-3-nitrobenzoic acid
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Record name 2-Amino-3-nitrobenzoic acid
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Record name 2-Amino-3-nitrobenzoic acid
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Synthesis routes and methods I

Procedure details

22 g (105.2 mmol) of ammonium 3-nitrophthalamidate (1a) were treated with stirring with 165 ml of sodium hypochlorite solution. After 5 minutes, a solution of 8.8 g of sodium hydroxide in 22 ml of water was added and the mixture was then stirred at 70° C. for 1 h. The suspension was poured into 500 ml of water with stirring. The resulting clear solution was acidified with concentrated HCl. The precipitate was filtered off and dried in a desiccator. Yield: 9.68 g (51%).
Name
ammonium 3-nitrophthalamidate
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
165 mL
Type
reactant
Reaction Step Two
Quantity
8.8 g
Type
reactant
Reaction Step Three
Name
Quantity
22 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
500 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

2-Chloro-3-nitrobenzoic acid (20.6 g, 0.24 mol) was dissolved in ammonium hydroxide solution (120 mL) and the reaction mixture stirred at 120° C. in a sealed vessel for 7 hours. The reaction mixture was diluted with water (250 mL) and acidified to pH 2 with hydrochloric acid. The precipitate formed was filtered off and dried in vacuo to yield the title product, 15.0 g (80%).
Quantity
20.6 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

A solution of methyl-2-(acetylamino)-3-nitrobenzoate (2.6 g) in EtOH (50 ml) was treated with concentrated hydrochloric acid (10 ml) then heated at reflux for 16 h. The reaction mixture was cooled, reduced in vacuo and azeotroped with toluene (2×50 ml) to give 2-amino-3-nitrobenzoic acid (1.83 g) as a bright yellow solid.
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

To a ice cold solution of 7-nitro-1H-indole-2,3-dione (9 g, 47 mmol) in 2 M aqueous sodium hydroxide (50 mL), 30% hydrogen peroxide (9 mL) was added drop wise. The mixture was warmed to room temperature and stirred overnight. The mixture was carefully acidified by addition of a saturated citric acid solution. The solid precipitate was collected by filtration, washed with water and dried in a vacuum oven to get 6 g of the required product as a yellow coloured solid (70%).
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
70%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-3-nitrobenzoic acid
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Reactant of Route 6
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Citations

For This Compound
74
Citations
YF Win, CS Choong, SG Teoh, CK Quah… - … Section E: Structure …, 2012 - scripts.iucr.org
The title compound, C7H6N2O4, is approximately planar (rms deviation = 0.026 Å for the 13 non-H atoms). The molecular structure is stabilized by intramolecular N—H⋯O hydrogen …
Number of citations: 1 scripts.iucr.org
T Kaiya, Y Kawazoe - Tetrahedron, 1985 - Elsevier
The treatment of 8-nitroquinoline with hydrogen peroxide and acetic acid at 60C afforded 7-nitroindole, 7-nitro-2-oxindole, 2-amino-3-nitrobenzoic acid, 2-amino-3-nitrobenzaldehyde, 3,…
Number of citations: 4 www.sciencedirect.com
YF Win, CS Choong, MH Heng, CK Quah… - … Section E: Structure …, 2011 - scripts.iucr.org
… The title complex was obtained by heating under reflux a 1:1 molar mixture of triphenyltin(IV) hydroxide (0.73 g, 2 mmol) and 2-amino-3-nitrobenzoic acid (0.36 g, 2 mmol) in methanol (…
Number of citations: 5 scripts.iucr.org
R Adams, HR Snyder - Journal of the American Chemical Society, 1938 - ACS Publications
N02, Br, Cl, CH3, and OCH3, in the 3'-, 4'-, and 5'-positions of 2-nitro-6-carboxy-2'-methoxybiphenyl upon the rate of racemization of such molecules has been described previously. 2 …
Number of citations: 19 pubs.acs.org
M Chen, H Huang, K Wu, Y Liu, L Jiang… - Drug Development …, 2022 - Wiley Online Library
… The 2-amino-3-nitrobenzoic acid (3) 1.3691 gm (0.0075 mol) was added in 3 ml SOCl 2 and stirred at 60C for 2 h. The excess SOCl 2 was evaporated under high vacuum. The residue …
Number of citations: 5 onlinelibrary.wiley.com
Y Chen, V Le, X Xu, X Shao, J Liu, Z Li - Bioorganic & medicinal chemistry …, 2014 - Elsevier
… The commercially available 2-amino-3-nitrobenzoic acid 1 was selected as the starting … When the R was alkyl or benzyl amines, the treatment of 2-amino-3-nitrobenzoic acid with …
Number of citations: 44 www.sciencedirect.com
S Seko, K Miyake, N Kawamura - Journal of the Chemical Society …, 1999 - pubs.rsc.org
O-Alkylhydroxylamines, particularly O-methylhydroxylamine, aminate nitroarenes in the presence of a strong base and a copper catalyst to give aminonitroarenes in good yields. ortho- …
Number of citations: 47 pubs.rsc.org
AW White, R Almassy, AH Calvert… - Journal of medicinal …, 2000 - ACS Publications
… Thus, regioselective ring opening of 8 with ammonia yielded amide 9, a substrate for a Hofmann rearrangement that afforded 2-amino-3-nitrobenzoic acid (10). Reduction of 10 gave 2,3…
Number of citations: 380 pubs.acs.org
WA Denny, GW Rewcastle… - Journal of medicinal …, 1990 - ACS Publications
… prepared from 3-nitrophthalic acid via 2amino-3-nitrobenzoic acid. (See the Experimental Section). The two isomeric IV-methyldiaminobenzoic acids required for synthesis of 40 and 41 …
Number of citations: 421 pubs.acs.org
MJ Kukla, HJ Breslin, R Pauwels… - Journal of Medicinal …, 1991 - ACS Publications
… By using the readily available enantiomers of alanine methyl ester in a coupling reaction with 2-amino-3-nitrobenzoic acid,6 the stereocenter at the carbon is fixed from the beginning. …
Number of citations: 154 pubs.acs.org

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